molecular formula C18H20N2OS B2549809 N-(1-cyano-2,2-dimethylpropyl)-2-(naphthalen-2-ylsulfanyl)acetamide CAS No. 1376297-07-2

N-(1-cyano-2,2-dimethylpropyl)-2-(naphthalen-2-ylsulfanyl)acetamide

Cat. No. B2549809
CAS RN: 1376297-07-2
M. Wt: 312.43
InChI Key: DZZHDPREBYUSSG-UHFFFAOYSA-N
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Description

N-(1-cyano-2,2-dimethylpropyl)-2-(naphthalen-2-ylsulfanyl)acetamide, also known as CD-NAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-(1-cyano-2,2-dimethylpropyl)-2-(naphthalen-2-ylsulfanyl)acetamide has shown promising results in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

N-(1-cyano-2,2-dimethylpropyl)-2-(naphthalen-2-ylsulfanyl)acetamide exerts its effects by inhibiting the activation of nuclear factor kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines. It also activates the antioxidant response element (ARE) pathway, which leads to the upregulation of antioxidant enzymes.
Biochemical and physiological effects:
Studies have shown that this compound can reduce the levels of inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This compound has been found to have a protective effect on neurons and can improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1-cyano-2,2-dimethylpropyl)-2-(naphthalen-2-ylsulfanyl)acetamide is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases. However, this compound has limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(1-cyano-2,2-dimethylpropyl)-2-(naphthalen-2-ylsulfanyl)acetamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of this compound's potential use in combination with other drugs for the treatment of various diseases. Further studies are also needed to elucidate the precise mechanism of action of this compound and to determine its safety and efficacy in human trials.
Conclusion:
In conclusion, this compound is a chemical compound that has shown significant potential in various scientific research applications. Its anti-inflammatory, anti-tumor, and anti-oxidant properties, as well as its ability to cross the blood-brain barrier, make it a promising candidate for the treatment of neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in human trials.

Synthesis Methods

N-(1-cyano-2,2-dimethylpropyl)-2-(naphthalen-2-ylsulfanyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-naphthalenethiol with 2-bromoacetamide, followed by the reaction of the resulting intermediate with 1-cyano-2,2-dimethylpropylamine. The final product is obtained through purification and isolation steps.

properties

IUPAC Name

N-(1-cyano-2,2-dimethylpropyl)-2-naphthalen-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-18(2,3)16(11-19)20-17(21)12-22-15-9-8-13-6-4-5-7-14(13)10-15/h4-10,16H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZHDPREBYUSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)NC(=O)CSC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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